

Verifying Mass Fragmentation Patterns of 11-Oxomogroside III

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Compound of Interest

Compound Name: 11-Oxomogroside III

Cat. No.: B1257249

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Executive Summary

In the structural elucidation of *Siraitia grosvenorii* (Monk fruit) glycosides, distinguishing between oxidized and non-oxidized cucurbitane analogues is a critical analytical challenge. **11-Oxomogroside III** (C₄₈H₈₀O₁₉), a minor but metabolically significant mogroside, shares a high degree of structural homology with Mogroside III.^{[1][2]}

This guide provides a definitive protocol for verifying **11-Oxomogroside III** using LC-ESI-MS/MS. Unlike generic spectral libraries, this document focuses on the comparative fragmentation logic required to distinguish the 11-oxo derivative from its reduced counterpart, Mogroside III, based on specific mass shifts in the aglycone core.

Part 1: Chemical Identity & The "2-Dalton" Rule^{[1][2]}

To accurately verify **11-Oxomogroside III**, one must understand the structural deviation that governs its mass spectral behavior.^[1] The primary difference lies in the C-11 position of the cucurbitane aglycone.

Feature	11-Oxomogroside III	Mogroside III (Alternative)
CAS Number	952481-53-7	130567-83-8
Formula	C48H80O19	C48H82O19
Monoisotopic Mass	960.53 Da	962.54 Da
Precursor Ion [M-H] ⁻	m/z 959.5	m/z 961.5
Aglycone Core	11-Oxomogrol (C30H50O4)	Mogrol (C30H52O4)
Structural Delta	Ketone at C-11 (=O)	Hydroxyl at C-11 (-OH)
Mass Shift	-2.016 Da (Oxidation)	Reference

Scientific Insight: The presence of the ketone group at C-11 in **11-Oxomogroside III** results in a mass deficit of exactly 2 Da compared to Mogroside III.[1] This "2-Dalton Rule" is the diagnostic filter that must be applied to every fragment ion in the MS/MS spectrum.[1]

Part 2: Experimental Protocol (LC-ESI-MS/MS)

The following protocol is designed to maximize the generation of diagnostic aglycone ions while preserving the glycosidic connectivity information.

Sample Preparation

- Solvent: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).
- Filtration: 0.22 µm PTFE syringe filter.
- Dilution: Dilute to 500 ng/mL with 50% Acetonitrile/Water for direct infusion or LC injection.

LC-MS/MS Parameters

- Ionization Source: Electrospray Ionization (ESI)[1][2][3][4]
- Polarity: Negative Mode (Preferred for Mogrosides due to high sensitivity for [M-H]⁻ and [M+HCOO]⁻ adducts).[2]
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[2]

- Mobile Phase:
 - A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for neutral pH).[2]
 - B: Acetonitrile.
- Collision Energy (CE): Stepped CE (20, 40, 60 eV) is recommended to observe both the intact glycoside loss and the aglycone fragmentation.[2]

Part 3: Comparative Fragmentation Analysis

The verification of **11-Oxomogroside III** relies on observing the sequential loss of glucose units (162 Da) leading to a specific aglycone ion at m/z 473.[2]

Fragmentation Pathway Logic[6][7]

- Precursor Selection: Isolate m/z 959.5 ([M-H]⁻).[2]
- Glycosidic Cleavage: The molecule loses three glucose units.
 - Loss 1 (-162 Da): m/z 797[1][2]
 - Loss 2 (-162 Da): m/z 635[1][2]
 - Loss 3 (-162 Da): m/z 473 (Aglycone)[1][2]
- Aglycone Verification: The ion at m/z 473 corresponds to deprotonated 11-Oxomogrol.[1] If the ion appears at m/z 475, the compound is Mogroside III (non-oxo).

Comparative Data Table

Fragment Stage	11-Oxomogroside III (Target)	Mogroside III (Alternative)	Mass Difference	Interpretation
Precursor [M-H] ⁻	959.5	961.5	-2 Da	Intact Molecule
[M-H-Glc] ⁻	797.5	799.5	-2 Da	Loss of terminal glucose
[M-H-2Glc] ⁻	635.4	637.4	-2 Da	Loss of gentiobiosyl unit
[M-H-3Glc] ⁻ (Aglycone)	473.4	475.4	-2 Da	Diagnostic Core Ion
Aglycone Fragment	455.4	457.4	-2 Da	Water loss from Aglycone

Key Diagnostic Check:

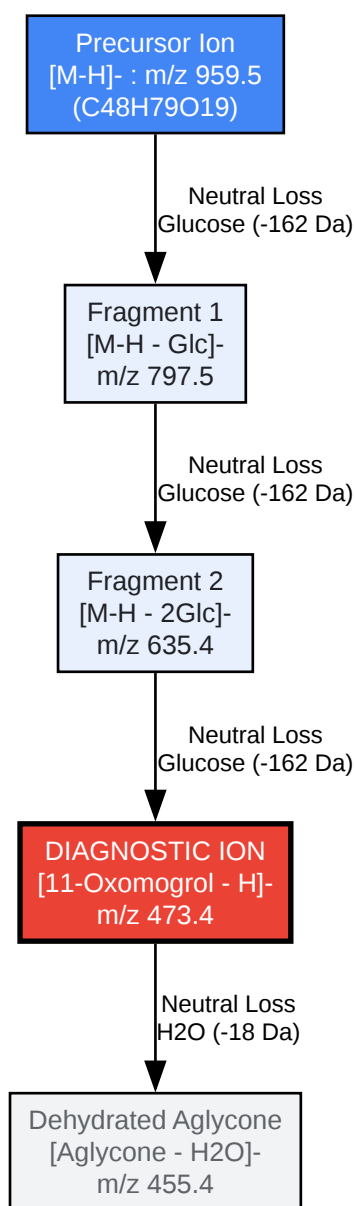
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If your MS/MS spectrum shows a base peak at m/z 475, you have misidentified the compound as Mogroside III.[5] You must observe m/z 473 to confirm the 11-oxo structure.[1]

Part 4: Visualization of Signaling & Workflow

Figure 1: MS/MS Fragmentation Pathway of 11-Oxomogroside III

This diagram illustrates the step-by-step neutral loss of sugar moieties leading to the diagnostic 11-oxomogrol ion.[1][2]

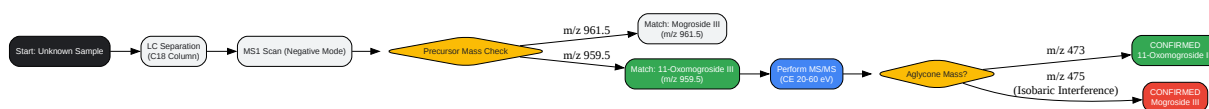


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Caption: Step-wise fragmentation of **11-Oxomogroside III** in negative ESI mode. The red node highlights the critical diagnostic ion distinguishing it from Mogroside III.

Figure 2: Analytical Verification Workflow

A self-validating decision tree for researchers to confirm identity.



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Caption: Decision tree for distinguishing **11-Oxomogroside III** from its non-oxidized isomer using precursor and fragment mass logic.

References

- PubChem. (n.d.).[2] **11-Oxomogroside III** Compound Summary. National Library of Medicine. Retrieved from [[Link](#)]
- Zhou, Y., et al. (2018). The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats. Journal of Chromatography B. Retrieved from [[Link](#)]

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Sources

1. bocsci.com [bocsci.com]
2. caymanchem.com [caymanchem.com]
3. lifesciencesite.com [lifesciencesite.com]
4. Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
5. mdpi.com [mdpi.com]

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